molecular formula C18H17BN2O4 B1270785 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid CAS No. 70523-24-9

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

Cat. No.: B1270785
CAS No.: 70523-24-9
M. Wt: 336.2 g/mol
InChI Key: HVVGEQHZGHNHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is an organic compound with the molecular formula C18H17BN2O4 It is a boronic acid derivative of pyrimidine, characterized by the presence of two benzyloxy groups at the 2 and 4 positions of the pyrimidine ring and a boronic acid group at the 5 position

Scientific Research Applications

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as proteomics research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action and efficacy.

Preparation Methods

The synthesis of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibenzyloxypyrimidine, which is achieved by reacting pyrimidine with benzyl alcohol in the presence of a suitable catalyst.

    Borylation: The dibenzyloxypyrimidine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group at the 5 position of the pyrimidine ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve scaling up the above synthetic route with optimizations for yield, cost, and environmental considerations.

Chemical Reactions Analysis

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions typically involve a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives such as:

  • 2-Methoxypyrimidine-5-boronic acid
  • 2,4-Dimethoxypyrimidine-5-boronic acid
  • 2,4-Dibenzyloxypyrimidine-5-boronic acid

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of benzyloxy groups enhances its stability and makes it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGEQHZGHNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370764
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70523-24-9
Record name [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.